molecular formula C11H10N2O2 B14372559 4-Methoxy-1-nitrosonaphthalen-2-amine CAS No. 90072-96-1

4-Methoxy-1-nitrosonaphthalen-2-amine

Cat. No.: B14372559
CAS No.: 90072-96-1
M. Wt: 202.21 g/mol
InChI Key: DSAWOVYHXYPCOM-UHFFFAOYSA-N
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Description

4-Methoxy-1-nitrosonaphthalen-2-amine is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group (-OCH₃) at the 4-position, a nitroso group (-NO) at the 1-position, and an amine group (-NH₂) at the 2-position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-nitrosonaphthalen-2-amine typically involves multi-step organic reactions. One common method includes the nitration of 4-methoxynaphthalene to introduce the nitro group, followed by reduction to form the corresponding amine. The nitroso group can be introduced through a nitrosation reaction using nitrous acid or other nitrosating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-nitrosonaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Methoxy-1-nitrosonaphthalen-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-nitrosonaphthalen-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1-nitrosonaphthalen-2-amine is unique due to the combination of functional groups on the naphthalene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90072-96-1

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-methoxy-1-nitrosonaphthalen-2-amine

InChI

InChI=1S/C11H10N2O2/c1-15-10-6-9(12)11(13-14)8-5-3-2-4-7(8)10/h2-6H,12H2,1H3

InChI Key

DSAWOVYHXYPCOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)N=O)N

Origin of Product

United States

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